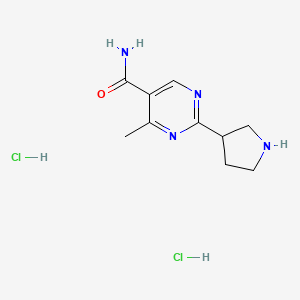

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride

Descripción general

Descripción

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, which is further substituted with a carboxamide group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.

Addition of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography and then converted to its dihydrochloride form.

Análisis De Reacciones Químicas

Amidation and Carboxamide Functionalization

The carboxamide group participates in amide bond transformations , enabling derivatization for pharmacological studies.

For example, coupling with aliphatic amines like hexylamine under BPC-mediated conditions produces analogs with modified solubility profiles . Secondary amines require excess reagent (10 equiv.) due to steric hindrance .

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring undergoes nucleophilic substitutions at the C2 and C4 positions.

Cyclization with acetamidine derivatives under basic conditions generates fused heterocycles, critical for enhancing binding affinity in drug discovery .

Pyrrolidine Substituent Reactivity

The pyrrolidine moiety undergoes alkylation and ring-opening reactions :

| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF | Quaternary ammonium salt formation | Limited by steric hindrance |

| Acid-catalyzed hydrolysis | HCl, reflux | Ring opening to form linear amines | Requires prolonged heating |

The tertiary amine in pyrrolidine facilitates protonation under acidic conditions, enhancing solubility in polar solvents.

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

Hydrolysis under alkaline conditions proceeds via nucleophilic attack on the carboxamide carbonyl, forming carboxylate intermediates .

Cross-Coupling Reactions

While direct evidence is limited, structurally similar pyrimidines undergo Suzuki-Miyaura couplings :

| Reaction Type | Reagents/Conditions | Theoretical Application |

|---|---|---|

| Palladium-catalyzed coupling | Pd(PPh₃)₄, aryl boronic acids, DME | Introduction of aryl groups at C4/C6 |

Such reactions could diversify the compound’s applications in materials science or targeted therapeutics.

Aplicaciones Científicas De Investigación

Inhibition of SHP2

One of the most significant applications of this compound is its role as an inhibitor of SHP2. SHP2 is a protein tyrosine phosphatase that plays a crucial role in various signaling pathways related to cell growth and differentiation. Inhibition of SHP2 has been linked to the treatment of hyperproliferative diseases, including cancer.

- Mechanism of Action : The compound selectively inhibits SHP2, leading to reduced activation of downstream signaling pathways such as ERK/MAPK, which are pivotal in regulating cellular proliferation and survival . This selectivity is critical as it reduces the risk of cardiotoxicity associated with other known SHP2 inhibitors.

Potential Cancer Therapeutics

Due to its effectiveness in inhibiting SHP2, this compound shows promise as a therapeutic agent for various cancers. The ability to modulate pathways involved in tumor growth makes it a candidate for further development in oncology.

- Case Studies : Preliminary studies have indicated that compounds similar to 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can suppress the production of inflammatory cytokines such as MCP-1 in cancer models, suggesting anti-tumor effects .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is favorable compared to other SHP2 inhibitors. Enhanced target engagement with lower half-maximal inhibitory concentrations (IC50) indicates better efficacy and safety profiles, making it an attractive candidate for drug development.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as proline or pyrrolizines.

Pyrimidine derivatives: Compounds with a pyrimidine core, such as cytosine or thymine.

Uniqueness

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine core with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride, a pyrimidine derivative, has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a pyrimidine core and a carboxamide group, suggesting diverse applications in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H16Cl2N4O |

| Molecular Weight | 279.16 g/mol |

| CAS Number | 1361112-05-1 |

| InChI Key | PFLJKVRKNUPMKV-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrrole derivatives have shown effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on the compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activities.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways. Pyrimidine derivatives are known to interact with enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial targets in cancer therapy and inflammatory diseases . The unique structure of this compound may enhance its binding affinity to these targets.

Case Studies

- Anticancer Potential : A study explored the activity of related pyrimidine compounds against cancer cell lines, revealing significant cytotoxic effects. For instance, derivatives showed IC50 values as low as 1.143 μM against renal cancer cell lines, indicating strong potential for therapeutic development .

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases. These compounds exhibited selective agonist properties against specific receptors involved in neuronal signaling pathways .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system or immune cells, modulating their activity.

- Enzyme Interaction : By inhibiting enzymes like COX or HDAC, it could alter metabolic pathways associated with inflammation and cancer progression.

Propiedades

IUPAC Name |

4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c1-6-8(9(11)15)5-13-10(14-6)7-2-3-12-4-7;;/h5,7,12H,2-4H2,1H3,(H2,11,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLJKVRKNUPMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.